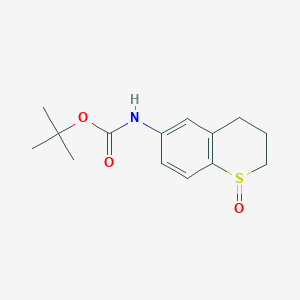

![molecular formula C22H23NO4 B2652766 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-2-carboxylic acid CAS No. 1602367-85-0](/img/structure/B2652766.png)

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known by its CAS Number 1602367-85-0, is a chemical with the molecular formula C22H23NO4 . It has a molecular weight of 365.42 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C22H23NO4/c1-14-10-11-23(20(12-14)21(24)25)22(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound has a molecular weight of 365.42 . It’s typically stored at room temperature and is available in powder form . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications

Peptide Synthesis and Solid-Phase Peptide Chemistry

The compound’s Fmoc (9-fluorenylmethoxycarbonyl) protecting group is widely used in peptide synthesis. Fmoc-based solid-phase peptide chemistry allows for efficient and stepwise assembly of peptides. Researchers utilize Fmoc-protected amino acids, including our compound, as building blocks to create custom peptides for drug development, protein engineering, and biological studies .

Bioconjugation and Chemical Biology

The Fmoc group can be selectively removed under mild conditions using base, revealing the amino group for further functionalization. Researchers employ Fmoc-protected amino acids like our compound to modify proteins, peptides, and other biomolecules. Bioconjugation strategies enable the attachment of fluorophores, tags, or other moieties for imaging, drug delivery, or affinity purification .

Fluorescent Probes and Imaging Agents

The fluorenylmethoxycarbonyl moiety itself exhibits fluorescence properties. Researchers have explored derivatives of our compound as fluorescent probes for cellular imaging. These probes can selectively label specific cellular components, such as proteins or organelles, aiding in visualizing biological processes and disease mechanisms .

Drug Delivery Systems

The Fmoc group can serve as a versatile linker in drug delivery systems. By conjugating Fmoc-protected molecules to drug cargoes, researchers can achieve controlled release profiles. Our compound’s Fmoc group may find applications in designing prodrugs or targeted drug carriers .

Materials Science and Surface Modification

Functionalized surfaces play a crucial role in materials science. Researchers have explored Fmoc-protected amino acids for surface modification. Our compound could be used to modify surfaces, enhancing biocompatibility, controlling wettability, or immobilizing biomolecules for biosensors and tissue engineering .

Photolithography and Microfabrication

The photolabile Fmoc group allows for spatially controlled deprotection. Researchers have used Fmoc-protected compounds in photolithography and microfabrication processes. Our compound might contribute to creating intricate patterns on surfaces for microfluidics, biosensors, or tissue engineering scaffolds .

properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-14-10-11-23(20(12-14)21(24)25)22(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFAGZLDPBTZFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2652683.png)

![2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride](/img/structure/B2652685.png)

![4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2652686.png)

methanone](/img/structure/B2652688.png)

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-bromophenyl)ethan-1-one](/img/structure/B2652692.png)

![4-[6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridin-2-yl]thiomorpholine](/img/structure/B2652696.png)

![4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride](/img/structure/B2652697.png)

![3-(4-ethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652702.png)

![6-(4-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2652703.png)

![6-Ethyl-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2652704.png)